Ceplignan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

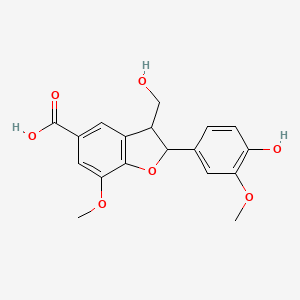

2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-23-14-6-9(3-4-13(14)20)16-12(8-19)11-5-10(18(21)22)7-15(24-2)17(11)25-16/h3-7,12,16,19-20H,8H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHRLMTUTXWEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Putative Biological Activity of Ceplignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceplignan is a lignan (B3055560) derivative, a class of polyphenolic compounds of plant origin known for their diverse biological activities. Lignans (B1203133) are synthesized in plants through the shikimic acid pathway and are precursors to phytoestrogens. While research on this compound itself is limited, its classification as a lignan suggests potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant activities. This guide provides a detailed overview of the chemical structure of this compound, and based on the known activities of related lignans, explores its putative biological activities, hypothetical signaling pathways, and the experimental protocols that would be employed to elucidate its mechanism of action.

Chemical Structure of this compound

This compound is a complex organic molecule with the chemical formula C₁₈H₁₈O₇.[1][2][3] Its systematic IUPAC name is (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.[1] The molecular weight of this compound is approximately 346.3 g/mol .[1]

The structure features a dihydrobenzofuran core, which is characteristic of many neolignans. Key functional groups that likely contribute to its chemical and biological properties include:

-

A guaiacyl group (4-hydroxy-3-methoxyphenyl)

-

A hydroxymethyl group

-

A methoxy (B1213986) group attached to the benzofuran (B130515) ring

-

A carboxylic acid group

The stereochemistry of the chiral centers at positions 2 and 3 of the dihydrobenzofuran ring is specified as (2S, 3R), which is crucial for its specific three-dimensional conformation and biological activity.

Putative Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied lignans allows for the formulation of a hypothesis regarding its potential mechanism of action. Many lignans exhibit significant anti-inflammatory and antioxidant properties. For instance, the lignan phylligenin has been shown to inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO) by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. A common underlying mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Therefore, it is hypothesized that this compound may also exert anti-inflammatory effects by modulating the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for COX-2, iNOS, and various pro-inflammatory cytokines.

Hypothetical Quantitative Data

To characterize the anti-inflammatory activity of this compound, a series of in vitro assays would be performed. The following table presents hypothetical quantitative data that could be generated from such studies, based on activities observed for other bioactive lignans.

| Assay | Target | Hypothetical IC₅₀ (µM) |

| COX-2 Inhibition Assay | COX-2 Enzyme | 15.5 |

| iNOS Inhibition Assay | iNOS Expression | 25.2 |

| NF-κB Luciferase Reporter Assay | NF-κB Activity | 10.8 |

Note: The values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of a compound. Below are representative protocols for the key experiments that would be used to investigate the anti-inflammatory effects of this compound.

Isolation and Characterization of this compound

This compound and its glycosides have been reported to be isolated from plants such as Urena lobata. A general procedure for the isolation and characterization of lignans from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

Purification: The fractions are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme Preparation: Recombinant human COX-2 enzyme is used.

-

Reaction Mixture: The reaction mixture contains the enzyme, a reaction buffer (e.g., Tris-HCl), heme as a cofactor, and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The production of prostaglandin E₂ (PGE₂) is measured using a colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.

In Vitro iNOS Inhibition Assay in Macrophages

This assay determines the effect of a compound on the expression of iNOS in response to an inflammatory stimulus.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Treatment: The cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce iNOS expression.

-

Nitric Oxide Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

-

Western Blot Analysis: The expression level of the iNOS protein in the cell lysates is determined by Western blot analysis using an iNOS-specific antibody.

-

Data Analysis: The IC₅₀ value for the inhibition of NO production is calculated, and the effect on iNOS protein expression is quantified by densitometry of the Western blot bands.

Signaling Pathway Diagram

The following diagram, generated using the DOT language, illustrates the hypothesized mechanism of action of this compound via the inhibition of the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a lignan with a defined chemical structure, represents a promising candidate for further investigation as an anti-inflammatory agent. While direct experimental data on its biological activities are sparse, its structural relationship to other bioactive lignans provides a strong rationale for exploring its potential to modulate key inflammatory pathways such as the NF-κB signaling cascade. The experimental protocols and hypothetical data presented in this guide offer a framework for the systematic evaluation of this compound's therapeutic potential. Further research is warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this natural product.

References

- 1. This compound | 185244-78-4 | KHA24478 | Biosynth [biosynth.com]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 3. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceplignan: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceplignan, a lignan (B3055560) with the IUPAC name (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, is a naturally occurring phenolic compound. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies for its extraction and isolation. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research. Additionally, this document explores the potential biological activities of this compound through the lens of related lignan pharmacology and outlines a generalized workflow for its purification.

Natural Sources of this compound

This compound has been identified as a constituent of plants belonging to the genus Cephalotaxus, commonly known as plum yews. These evergreen conifers are native to Asia. The primary species from which this compound and its derivatives have been reported are:

-

Cephalotaxus fortunei : Lignans (B1203133), including a new compound named cephalignan A, have been isolated from the stems and leaves of this species[1].

-

Cephalotaxus harringtonia : This species, also known as Japanese plum yew, is another confirmed source of various bioactive compounds, including lignans[2].

The leaves and stems of these plants are the primary tissues utilized for the extraction of this compound and other lignans.

Extraction Methodologies

The extraction of this compound from Cephalotaxus plant material typically involves solvent extraction followed by chromatographic purification. The choice of solvent and extraction conditions can significantly impact the yield and purity of the final product.

General Extraction Protocols

Two primary solvent-based extraction methods have been described for obtaining lignan-rich extracts from Cephalotaxus species:

-

Ethanol (B145695) Extraction: This method is effective for extracting a broad range of lignans. A typical protocol involves the use of aqueous ethanol (e.g., 75%) to extract the dried and powdered plant material. This is often followed by various chromatographic techniques for separation and purification[1].

-

Hot Water Reflux Extraction: This method is suitable for extracting more polar compounds. The dried leaves are boiled in purified water for several hours to create an aqueous extract.

Detailed Experimental Protocol: Hot Water Reflux Extraction of Cephalotaxus harringtonia Leaves

This protocol is adapted from a study on the therapeutic effects of C. harringtonia leaf extract[2].

Materials:

-

Dried leaves of Cephalotaxus harringtonia

-

Purified water

-

Hot water reflux extraction device

-

Filter paper (e.g., Whatman No. 2)

-

Polypropylene (B1209903) membrane filter

-

Freeze-dryer

Procedure:

-

Thoroughly wash the collected C. harringtonia leaves with purified water and air-dry them at room temperature for 48 hours.

-

Add the dried leaves to purified water in a ratio of 10 g of plant material to 800 mL of water.

-

Perform the extraction at 85°C for 3 hours using a hot water reflux extraction device.

-

Cool the extract to room temperature (approximately 25°C).

-

Filter the cooled extract first through filter paper and then through a polypropylene membrane to remove particulate matter.

-

Freeze-dry the filtrate to obtain a powdered extract.

-

Store the freeze-dried extract at -20°C.

Purification and Isolation

Following the initial extraction, a multi-step chromatographic process is necessary to isolate and purify this compound from the crude extract.

General Chromatographic Workflow

A generalized workflow for the purification of lignans from a crude plant extract is depicted below. This process typically involves a combination of column chromatography techniques to achieve high purity.

Caption: A typical multi-step chromatographic workflow for the purification of this compound.

Detailed Experimental Protocol: Chromatographic Isolation of Lignans from Cephalotaxus fortunei

This protocol is based on the methods described for the isolation of lignans from the stems and leaves of C. fortunei[1].

Materials:

-

75% ethanol extract of C. fortunei

-

Silica gel for column chromatography

-

Octadecylsilane (ODS) for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol, acetonitrile, water)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Initial Extraction: Extract the dried and powdered stems and leaves of C. fortunei with 75% ethanol. Concentrate the extract under reduced pressure to obtain a crude residue.

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity. Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

ODS Column Chromatography: Pool the fractions containing the lignans of interest and subject them to ODS column chromatography. Use a reversed-phase solvent system, such as a methanol-water or acetonitrile-water gradient, for elution.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of the targeted fractions using preparative or semi-preparative HPLC on a C18 column. Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to isolate pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

| Plant Material | Extraction Method | Parameter | Value | Reference |

| Cephalotaxus harringtonia leaves | Hot water reflux (85°C, 3h) | Extract Yield | 14.78% | |

| Cephalotaxus harringtonia buds | Ethanolic extraction | Total Phenolic Content | 78.9 mg TAE/g extract | |

| Cephalotaxus harringtonia leaves | Ethanolic extraction | Total Phenolic Content | ~60 mg TAE/g extract | |

| Cephalotaxus harringtonia stems | Ethanolic extraction | Total Phenolic Content | ~55 mg TAE/g extract | |

| Cephalotaxus harringtonia buds | Ethanolic extraction | Total Flavonoid Content | 11.6 mg QE/g extract | |

| Cephalotaxus harringtonia leaves | Ethanolic extraction | Total Flavonoid Content | ~20 mg QE/g extract | |

| Cephalotaxus harringtonia stems | Ethanolic extraction | Total Flavonoid Content | ~18 mg QE/g extract |

TAE: Tannic Acid Equivalents; QE: Quercetin Equivalents

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of lignans is known to possess significant biological activities, including anticancer and neuroprotective effects. The mechanisms of action for structurally related lignans can provide insights into the potential therapeutic applications of this compound.

Anticancer Activity

Lignans are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Several signaling pathways are implicated in these processes.

Caption: Putative signaling pathways modulated by lignans in cancer cells.

Neuroprotective Effects

Lignans have also been investigated for their neuroprotective properties. Their mechanisms of action may involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells.

Caption: Potential signaling pathways involved in the neuroprotective effects of lignans.

Conclusion

This compound is a promising natural product found in Cephalotaxus species. This guide has detailed its known natural sources and provided comprehensive methodologies for its extraction and purification. While quantitative data on the specific yield of this compound remains an area for further investigation, the presented protocols offer a solid foundation for researchers. The exploration of the biological activities of related lignans suggests that this compound may hold therapeutic potential, particularly in the areas of oncology and neuroprotection. Further studies are warranted to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound to fully realize its potential in drug development.

References

The Biosynthesis of Ceplignan: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Quantitative Data for the Dihydrobenzofuran Neolignan Ceplignan in Plants.

Introduction

This compound, a dihydrobenzofuran neolignan with the chemical structure (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, is a plant-derived secondary metabolite. Lignans (B1203133), a broad class of phenylpropanoid derivatives, are known for their diverse biological activities, making them of significant interest to the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by available data on related lignan (B3055560) biosynthesis. It also details relevant experimental protocols for researchers and professionals involved in drug development and natural product chemistry.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other lignans, originates from the phenylpropanoid pathway. This central metabolic route in plants converts the amino acid L-phenylalanine into a variety of monolignols, the primary building blocks of lignans and lignin. The proposed biosynthetic pathway for this compound can be divided into three main stages:

-

Phenylpropanoid Pathway and Monolignol Biosynthesis: This well-established pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) , leads to the formation of various hydroxycinnamic acids. These are then activated to their corresponding CoA-esters by 4-coumarate:CoA ligase (4CL) . Subsequent reduction steps, catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , produce the key monolignol precursors. Based on the structure of this compound, the likely monolignol precursors are coniferyl alcohol and a second, modified C6-C3 unit that incorporates a carboxylic acid functionality. The origin of this carboxylic acid group is a key area for further research; it may arise from a precursor molecule or be introduced after the coupling reaction.

-

Oxidative Coupling of Monolignols: The central step in the formation of the dihydrobenzofuran neolignan core of this compound is the oxidative coupling of two monolignol radicals. This reaction is catalyzed by one-electron oxidases, primarily laccases and peroxidases . The stereochemistry of this coupling, which is critical for the biological activity of the final molecule, is controlled by dirigent proteins (DIRs) . In the absence of these proteins, the coupling of monolignol radicals is random, leading to a mixture of racemic products. For the formation of this compound, a specific DIR would guide the coupling of the two precursor radicals to form the characteristic C8-C5' and C7-O4' linkages of the dihydrobenzofuran ring.

-

Post-Coupling Modifications (Tailoring Reactions): Following the initial oxidative coupling, the resulting dihydrobenzofuran neolignan scaffold may undergo further enzymatic modifications to yield the final structure of this compound. These "tailoring" reactions can include hydroxylations, methylations, glycosylations, and, potentially, the formation or modification of the carboxylic acid group. The specific enzymes responsible for these final steps in this compound biosynthesis have yet to be fully elucidated.

Below is a DOT script representation of the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetics for the specific biosynthetic enzymes, in planta concentrations of this compound and its precursors, and gene expression profiles of the involved biosynthetic genes. The following table presents hypothetical data categories that would be crucial for a comprehensive understanding of the this compound biosynthetic pathway. Researchers are encouraged to pursue studies to populate these data fields.

| Parameter | Value (Hypothetical) | Units | Significance |

| Enzyme Kinetics | |||

| PAL (Phenylalanine Ammonia-Lyase) | |||

| Km for L-Phenylalanine | [Value] | µM | Substrate affinity of the entry point enzyme of the phenylpropanoid pathway. |

| Vmax | [Value] | nkat/mg protein | Maximum velocity of the initial reaction. |

| Laccase/Peroxidase (for coupling) | |||

| Km for Coniferyl Alcohol | [Value] | µM | Affinity for one of the key monolignol precursors. |

| Specific Activity | [Value] | µkat/mg protein | Catalytic efficiency of the oxidative coupling enzyme. |

| Metabolite Concentrations | |||

| This compound in Cephalotaxus leaves | [Value] | µg/g fresh weight | End-product accumulation in the source plant tissue. |

| Coniferyl Alcohol in Cephalotaxus | [Value] | ng/g fresh weight | Concentration of a key precursor, indicating potential flux through the pathway. |

| Gene Expression | |||

| Dirigent Protein gene (transcript level) | [Value] | Relative expression ratio | Expression level of the gene controlling the stereochemistry of the coupling reaction. |

| Laccase/Peroxidase gene (transcript level) | [Value] | Relative expression ratio | Expression level of the gene for the oxidative coupling enzyme. |

Experimental Protocols

The following section outlines key experimental protocols relevant to the study of this compound biosynthesis. These protocols are generalized and may require optimization for specific plant species and tissues.

Extraction and Quantification of Lignans from Plant Material

Objective: To extract and quantify this compound and its precursors from plant tissue.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves, stems of Cephalotaxus species) is flash-frozen in liquid nitrogen and lyophilized. The dried material is then ground into a fine powder.

-

Extraction:

-

The powdered plant material is extracted with 80% methanol (B129727) (or another suitable solvent mixture) at a ratio of 1:10 (w/v).

-

The mixture is sonicated for 30 minutes and then agitated on a shaker for 24 hours at room temperature.

-

The extract is centrifuged, and the supernatant is collected. The extraction process is repeated twice on the remaining plant material.

-

The supernatants are pooled and filtered through a 0.22 µm filter.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically used.

-

Detection: this compound and its precursors can be detected by their UV absorbance (typically around 280 nm) or more specifically by their mass-to-charge ratio using an MS detector.

-

Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount of this compound in the plant extract.

-

In Vitro Assay for Laccase/Peroxidase Activity

Objective: To measure the activity of enzymes responsible for the oxidative coupling of monolignols.

Methodology:

-

Enzyme Extraction: Crude protein extracts are prepared from plant tissue by homogenizing in an extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors). The homogenate is centrifuged, and the supernatant containing the soluble enzymes is used for the assay.

-

Assay Mixture:

-

The reaction mixture contains a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0), the monolignol substrate (e.g., coniferyl alcohol), and the crude enzyme extract.

-

For peroxidase assays, a source of hydrogen peroxide (H2O2) is also included.

-

-

Reaction and Detection:

-

The reaction is initiated by the addition of the enzyme extract (or H2O2 for peroxidases).

-

The oxidation of the monolignol can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the oxidation product.

-

Alternatively, the reaction products can be analyzed by HPLC to identify and quantify the formation of dimeric lignans.

-

In Vitro Assay for Dirigent Protein Activity

Objective: To determine the ability of a dirigent protein to control the stereochemistry of monolignol coupling.

Methodology:

-

Recombinant Protein Expression: The candidate dirigent protein gene is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or insect cells). The recombinant protein is then purified.

-

Coupling Assay:

-

The assay is performed in the presence of a monolignol substrate (e.g., coniferyl alcohol), an oxidizing agent (e.g., a laccase or a chemical oxidant like silver oxide), and the purified recombinant dirigent protein.

-

A control reaction is run without the dirigent protein.

-

-

Product Analysis:

-

The reaction products are extracted and analyzed by chiral HPLC or circular dichroism (CD) spectroscopy.

-

The presence of a specific stereoisomer of the resulting lignan in the reaction with the dirigent protein, compared to a racemic mixture in the control, indicates the stereochemical guiding activity of the protein.

-

Below is a DOT script for a generalized experimental workflow for investigating this compound biosynthesis.

Caption: Experimental workflow for this compound biosynthesis research.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the general lignan biosynthetic pathway, involving the formation of monolignol precursors via the phenylpropanoid pathway, followed by a key oxidative coupling step to form the characteristic dihydrobenzofuran core, and concluding with potential tailoring reactions. While the general framework is understood, the specific enzymes and intermediates in the this compound pathway, particularly in its natural source, the Cephalotaxus genus, remain to be elucidated.

Future research should focus on:

-

Identification of the complete set of biosynthetic genes for this compound in Cephalotaxus species through transcriptomic and genomic approaches.

-

Biochemical characterization of the specific laccases/peroxidases and dirigent proteins involved in the stereoselective coupling reaction.

-

Elucidation of the enzymatic steps responsible for the formation of the carboxylic acid functionality.

-

Metabolic engineering efforts in microbial or plant systems to produce this compound for pharmacological studies and potential therapeutic applications.

This technical guide provides a foundation for researchers to delve into the fascinating biochemistry of this compound biosynthesis and to unlock its potential for the development of new therapeutics. The provided experimental frameworks offer a starting point for the systematic investigation of this and other related bioactive plant natural products.

In-Depth Technical Guide to Ceplignan: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceplignan, a naturally occurring lignan (B3055560), has garnered interest within the scientific community for its potential therapeutic properties. As a member of the lignan family of polyphenols, it is recognized for its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed insights into its biological mechanisms of action. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry and pharmacology.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₇ | --INVALID-LINK--[1] |

| Molecular Weight | 346.3 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid | --INVALID-LINK--[1] |

| CAS Number | 185244-78-4 | --INVALID-LINK--[1] |

| XLogP3-AA | 1.7 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Note: Experimental data for melting point, boiling point, and specific solubility were not available in the searched literature. The properties listed are primarily computed values.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and identification of this compound. While specific experimental spectra for this compound were not found in the available literature, general characteristics for lignans (B1203133) can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a lignan like this compound is expected to show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons on the dihydrofuran ring and its substituents. The chemical shifts and coupling constants of these protons would be key to confirming its specific stereochemistry.

-

¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, including those in the aromatic rings, the dihydrofuran moiety, the methoxy groups, the hydroxymethyl group, and the carboxylic acid.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would likely include:

-

A broad O-H stretching band for the phenolic hydroxyl and carboxylic acid groups.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

A C=O stretching band for the carboxylic acid.

-

C=C stretching bands for the aromatic rings.

-

C-O stretching bands for the ether and alcohol functionalities.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the lignan structure, with potential cleavages at the benzylic positions and within the dihydrofuran ring, providing valuable information for structural confirmation.

Experimental Protocols

General Protocol for Lignan Extraction and Isolation:

-

Plant Material Collection and Preparation: The plant source, such as Cephalomappa sinensis, is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted with a solvent of medium polarity, such as methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Lignans are often found in the ethyl acetate fraction.

-

Chromatographic Purification: The lignan-rich fraction is further purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS, and by comparison with literature data if available.

Protocol for In Vitro Anti-inflammatory Activity Assay (General):

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

-

Measurement of Inflammatory Markers: The levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively.

-

Western Blot Analysis: The expression levels of key inflammatory proteins like iNOS and COX-2, as well as proteins involved in signaling pathways (e.g., phosphorylated and total forms of NF-κB and Nrf2), are determined by Western blotting.

Protocol for In Vitro Antioxidant Activity Assay (General):

-

DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of this compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which forms a colored complex that can be quantified spectrophotometrically.

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Biological Activities and Signaling Pathways

Lignans, as a class of compounds, are known to possess significant anti-inflammatory and antioxidant properties. While specific experimental data for this compound is limited, its biological activities can be inferred from studies on similar lignan structures.

Anti-inflammatory Activity: The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway .

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

In this pathway, inflammatory stimuli like LPS activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50), which then translocates to the nucleus to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Lignans are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.

Antioxidant Activity: The antioxidant properties of lignans are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

References

Unveiling Ceplignan: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceplignan, a lignan (B3055560) derivative, has emerged as a compound of interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound, with a focus on its glucoside derivative, this compound-4-O-β-d-glucoside, the form in which it was first identified. Detailed experimental protocols for its isolation from Urena lobata are presented, alongside a thorough compilation of its spectroscopic data. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by this compound and related lignans, highlighting its anti-inflammatory and antioxidant activities. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the phytochemical investigation of Urena lobata L., a plant belonging to the Malvaceae family with a history of use in traditional medicine. The first documented isolation of a this compound derivative, specifically this compound-4-O-β-d-glucoside, was reported in a 2010 publication in the Journal of Asian Natural Products Research. This study marked the formal entry of this lignan into the scientific literature. Subsequent research, notably a 2019 paper in the journal Molecules, further explored the lignan glycoside profile of Urena lobata, isolating and characterizing several new and known compounds from this plant, contributing to a broader understanding of the chemical diversity of this species.

Isolation of this compound-4-O-β-D-glucoside from Urena lobata

The isolation of this compound-4-O-β-d-glucoside from Urena lobata involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of lignan glycosides from this plant source.

Experimental Protocol: Isolation of Lignan Glycosides

2.1.1. Plant Material and Extraction:

-

Dried and powdered aerial parts of Urena lobata (typically around 10 kg) are subjected to extraction with 95% ethanol (B145695) at room temperature. This process is repeated three times, each for a duration of 24 hours, to ensure exhaustive extraction of the plant material.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The n-BuOH fraction, which is typically enriched with polar glycosides, is concentrated under reduced pressure.

2.1.3. Chromatographic Purification:

-

Macroporous Resin Column Chromatography: The concentrated n-BuOH fraction is subjected to column chromatography on a D101 macroporous resin column. The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica (B1680970) Gel Column Chromatography: Fractions enriched with lignan glycosides are further purified by silica gel column chromatography. A gradient elution system, typically with a mixture of chloroform (B151607) and methanol (B129727), is employed to separate the compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: To remove smaller impurities and separate compounds with similar polarities, size-exclusion chromatography on a Sephadex LH-20 column is performed, using methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound-4-O-β-d-glucoside is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile (B52724) in water is a commonly used mobile phase.

Isolation Workflow Diagram

Ceplignan: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Ceplignan, a lignan (B3055560) of interest to researchers in drug development and cellular biology. This document synthesizes available data on its chemical properties, putative biological activities, and associated signaling pathways, tailored for a scientific audience.

Core Compound Identification

This compound is a lignan compound whose fundamental chemical and physical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 185244-78-4 | Generic |

| Molecular Formula | C₁₈H₁₈O₇ | Generic |

| Molecular Weight | 346.3 g/mol | Generic |

| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid | Generic |

Putative Biological Activity and Mechanism of Action

While direct experimental data on this compound is limited, the broader class of lignans (B1203133) has well-documented anti-inflammatory and antioxidant properties. It is hypothesized that this compound shares these characteristics. The primary mechanism of action for anti-inflammatory lignans involves the modulation of key signaling pathways that regulate the inflammatory response.

Studies on structurally similar lignans indicate a strong potential for the inhibition of pro-inflammatory mediators. The prevailing mechanism is the suppression of the NF-κB (nuclear factor-kappaB) signaling pathway.[1][2][3] This pathway is central to the inflammatory process, and its inhibition leads to a downstream reduction in the expression of several inflammatory agents.

Key Anti-Inflammatory Effects Observed in Related Lignans:

-

Inhibition of Nitric Oxide (NO) Production: Lignans have been shown to inhibit the synthesis of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of NO, a key inflammatory mediator.[3][4]

-

Reduction of Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is significantly suppressed by the action of related lignans.

-

Downregulation of Cyclooxygenase-2 (COX-2): Many lignans inhibit the expression of COX-2, an enzyme involved in the synthesis of prostaglandins, which are key players in the inflammatory cascade.

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its anti-inflammatory effects, based on data from related lignan compounds.

Experimental Protocols

Objective: To determine the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

Cell viability assay kit (e.g., MTT or CCK-8)

Workflow:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Viability Assay: Determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT or similar assay.

-

Treatment: Seed cells in 96-well plates. Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the this compound-treated cells and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Assay: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of this compound on NO, TNF-α, and IL-6 production.

The following diagram visualizes the general experimental workflow.

Conclusion

This compound presents an interesting subject for further investigation within the field of anti-inflammatory research. While direct evidence of its biological activity is currently sparse, its structural similarity to other well-characterized lignans suggests a strong potential as a modulator of inflammatory pathways. The experimental framework provided here offers a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.

References

- 1. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of phylligenin, a lignan from the fruits of Forsythia koreana, and its cellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Pairs of 7,7′-Cyclolignan Enantiomers with Anti-Inflammatory Activities from Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Ceplignan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for screening the biological activity of lignans (B1203133), with a focus on the nor-lignan Ceplignan. However, a thorough review of publicly available scientific literature reveals a significant lack of specific quantitative data on the biological activities of this compound. Therefore, while this document details the established protocols and relevant signaling pathways for this class of compounds, the quantitative data tables remain largely unpopulated. The provided experimental protocols are based on established methods for analogous compounds and should be adapted and optimized for this compound-specific studies.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the nor-lignan family, a class of naturally occurring polyphenolic compounds found in various plant species. Lignans, in general, have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities. These activities include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] The structural characteristics of lignans, including this compound, contribute to their ability to interact with various biological targets, making them promising candidates for the development of novel therapeutics. This guide outlines the fundamental screening processes to elucidate the specific biological activities of this compound.

Data Presentation: Quantitative Analysis of Biological Activities

A critical aspect of drug discovery is the quantitative assessment of a compound's efficacy. For this compound, this would involve determining key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. Due to the limited availability of specific data for this compound, the following tables are presented as templates for organizing future experimental findings.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay Type | IC50 (µM) | Reference |

| e.g., MCF-7 (Breast Cancer) | e.g., MTT Assay | Data Not Available | |

| e.g., A549 (Lung Cancer) | e.g., MTT Assay | Data Not Available | |

| e.g., HeLa (Cervical Cancer) | e.g., MTT Assay | Data Not Available |

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Cell Line/Model | Parameter Measured | IC50 (µM) | Reference |

| e.g., Griess Assay | e.g., RAW 264.7 | Nitric Oxide (NO) Inhibition | Data Not Available | |

| e.g., ELISA | e.g., RAW 264.7 | IL-6 Inhibition | Data Not Available | |

| e.g., ELISA | e.g., RAW 264.7 | TNF-α Inhibition | Data Not Available |

Table 3: Antioxidant Activity of this compound

| Assay Type | Method | IC50 (µg/mL) / Trolox Equivalents (mM TE/g) | Reference |

| e.g., DPPH Radical Scavenging | Spectrophotometry | Data Not Available | |

| e.g., FRAP Assay | Spectrophotometry | Data Not Available | |

| e.g., ABTS Radical Scavenging | Spectrophotometry | Data Not Available |

Table 4: Neuroprotective Activity of this compound

| Cell Line/Model | Neurotoxic Agent | Parameter Measured | EC50 (µM) | Reference |

| e.g., SH-SY5Y | e.g., 6-OHDA | Cell Viability | Data Not Available | |

| e.g., PC12 | e.g., Amyloid-β | Neurite Outgrowth | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening of biological activities. The following are established protocols for key assays relevant to the evaluation of this compound.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

b) Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

-

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Collect the cell culture supernatant.

-

Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

-

Anti-inflammatory Assays

a) Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

-

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

-

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to LPS-stimulated cells without this compound treatment.

-

b) Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Principle: A specific capture antibody coated on a microplate binds the cytokine of interest. A detection antibody, conjugated to an enzyme, binds to the captured cytokine. Addition of a substrate results in a colored product, the intensity of which is proportional to the cytokine concentration.

-

Protocol:

-

Follow steps 1-3 of the Griess assay protocol.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the cytokine concentrations from a standard curve and calculate the percentage of inhibition.

-

Antioxidant Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction by an antioxidant. The decrease in absorbance is proportional to the radical scavenging activity.

-

Protocol:

-

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

b) FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color. The absorbance increase is proportional to the antioxidant power.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Mix various concentrations of this compound with the FRAP reagent.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value by comparing the absorbance change to that of a known standard (e.g., FeSO₄).

-

Neuroprotection Assays

a) Cell Viability Assay in Neuronal Cells

This assay assesses the ability of a compound to protect neuronal cells from neurotoxin-induced cell death.

-

Principle: Similar to the MTT assay for cytotoxicity, this assay measures the viability of neuronal cells (e.g., SH-SY5Y or PC12) after exposure to a neurotoxin.

-

Protocol:

-

Seed neuronal cells in a 96-well plate.

-

Differentiate the cells if necessary (e.g., with retinoic acid for SH-SY5Y cells).

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

-

Incubate for an appropriate duration.

-

Perform an MTT or similar cell viability assay as described above.

-

Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin alone.

-

Visualization of Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial. Lignans are known to modulate several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.

Caption: General experimental workflow for screening the biological activities of this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathways by this compound.

Caption: Possible interaction of this compound with the PI3K/Akt signaling pathway.

Conclusion and Future Directions

While the broader class of lignans demonstrates significant therapeutic potential, dedicated research into the specific biological activities of this compound is currently lacking in the public domain. This guide provides a foundational framework for initiating such investigations. Future research should focus on performing the described assays to generate quantitative data for this compound's anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Subsequent mechanistic studies will then be essential to elucidate the precise signaling pathways modulated by this compound, thereby paving the way for its potential development as a novel therapeutic agent. The provided templates for data presentation and the illustrative signaling pathways are intended to guide these future research endeavors.

References

- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Cephlignan: A Technical Guide to its Molecular Targets

For Immediate Release

This technical guide provides an in-depth analysis of Cephlignan, a biscoclaurine alkaloid derived from Stephania cepharantha, for researchers, scientists, and drug development professionals. Cephlignan, also known as Cepharanthine, has demonstrated a broad spectrum of pharmacological activities, including anti-cancer, antiviral, anti-inflammatory, and neuroprotective effects. This document outlines the key molecular targets and signaling pathways modulated by Cephlignan, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Data Summary

The therapeutic efficacy of Cephlignan has been quantified across various preclinical models. The following tables summarize the key inhibitory and effective concentrations of Cephlignan in different therapeutic areas.

Table 1: Anti-cancer Activity of Cephlignan

| Cell Line | Cancer Type | IC50 Value | Additional Notes |

| K562 | Chronic Myelogenous Leukemia | 213.5 ± 4.33 nM (in presence of 2 µM Cepharanthine) | Sensitizes cells to Doxorubicin[1] |

| K562 | Chronic Myelogenous Leukemia | 0.9 ± 0.04 nM (in presence of 2 µM Cepharanthine) | Sensitizes cells to Vincristine[1] |

| Oral Squamous Cell Carcinoma (OSCC) | Oral Cancer | ~20 µmol/L | Inhibits proliferation and epithelial-mesenchymal transition[2] |

| HT29 | Colon Cancer | 2.4 - 5.5 µg/mL | Potent cytotoxicity observed[3] |

| LS174T | Colon Cancer | 2.4 - 5.5 µg/mL | Potent cytotoxicity observed[3] |

| SW620 | Colon Cancer | 2.4 - 5.5 µg/mL | Potent cytotoxicity observed |

| HepG2 | Hepatoma | 2.4 - 5.5 µg/mL | Potent cytotoxicity observed |

| MDA-MB-231 & MCF-7 | Breast Cancer | Not specified | Induces autophagy, apoptosis, and cell cycle arrest |

Table 2: Antiviral Activity of Cephlignan

| Virus | Cell Line | EC50/IC50 Value | Notes |

| HIV-1 | U1 (monocytic) | EC50: 0.016 µg/ml | Dose-dependently inhibits virus replication |

| Pangolin Coronavirus (GX_P2V) | Vero E6 | EC50: 0.98 µM | Inhibits virus at all stages of infection |

| SARS-CoV | Vero E6 | EC50: 6.0 µg/mL | Completely inhibits viral cytopathic effect at 10 µg/mL |

| SARS-CoV-2 | A549-ACE2 | EC50: 0.13 µmol/L | Superior to Remdesivir (EC50: 0.72 µmol/L) |

| SARS-CoV-2 (B.1.351 variant) | A549 | IC50: 0.24 µmol/L | |

| SARS-CoV-2 (B.1.351 variant) | Huh-7.5.1 | IC50: 0.06 µmol/L | |

| Zika Virus | Huh-7 | IC50: 2.19 µmol/L | |

| Ebola Virus | Huh-7.5 | IC50: 0.42 µmol/L | |

| SARS-CoV-2 S (G614) pseudovirus | 293T-ACE2 | EC50: 0.351 µM | |

| SARS-CoV-2 S (G614) pseudovirus | Calu3 | EC50: 0.759 µM | |

| SARS-CoV-2 S (G614) pseudovirus | A549-ACE2 | EC50: 0.911 µM | |

| MERS-CoV S protein pseudovirus | Not specified | EC50: 0.140 µM | |

| SARS-CoV S protein pseudovirus | Not specified | EC50: 0.0417 µM | |

| HCoV-OC43 | Not specified | IC50: 0.83 µM |

Table 3: Enzyme Inhibition by Cephlignan

| Enzyme | Inhibition Type | Ki Value | IC50 Value |

| CYP3A4 | Non-competitive, Time-dependent | 8.12 µM | 16.29 µM |

| CYP2E1 | Competitive | 11.78 µM | 25.62 µM |

| CYP2C9 | Competitive | 13.06 µM | 24.57 µM |

| SARS-CoV-2 Nsp13 (Helicase) | Not specified | Not specified | 0.4 µmol/L |

Signaling Pathways Modulated by Cephlignan

Cephlignan exerts its pleiotropic effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, survival, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Cephlignan has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and anti-apoptotic genes. This inhibition is a key mechanism behind its anti-inflammatory and anti-cancer properties.

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Cephlignan has been demonstrated to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells. This inhibitory action contributes significantly to its anti-tumor effects.

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to anti-inflammatory responses and the induction of autophagy. Cephlignan has been shown to activate the AMPK pathway, which contributes to its anti-inflammatory and anti-cancer effects.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the therapeutic potential of Cephlignan.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Cephlignan and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Treat cells with Cephlignan for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

The Electrophoretic Mobility Shift Assay (EMSA) is used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus sequence in the DNA.

-

Nuclear Extract Preparation: Treat cells with Cephlignan and a stimulant (e.g., TNF-α) and then prepare nuclear extracts.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB binding site with a radioactive or non-radioactive tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to confirm its presence in the complex.

This assay assesses the ability of Cephlignan to inhibit the transport of cholesterol within cells.

-

Cell Culture: Culture endothelial cells (e.g., HUVECs) in appropriate media.

-

Treatment: Treat the cells with Cephlignan for a specified duration.

-

Cholesterol Staining: Stain the cells with Filipin, a fluorescent compound that binds to free cholesterol, to visualize its intracellular distribution.

-

Microscopy: Acquire images using a fluorescence microscope.

-

Analysis: Analyze the images to observe the accumulation of cholesterol in late endosomes/lysosomes, indicative of trafficking inhibition.

Experimental Workflow: Anti-Cancer Effect Evaluation

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of Cephlignan.

Conclusion

Cephlignan presents a compelling profile as a multi-target therapeutic agent with significant potential in oncology, virology, and the treatment of inflammatory and neurodegenerative diseases. Its ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt/mTOR, and AMPK underscores its pleiotropic pharmacological effects. The quantitative data and experimental methodologies provided in this guide offer a solid foundation for further research and development of Cephlignan as a novel therapeutic. Future investigations should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of Cephlignan in human patients.

References

- 1. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cepharanthine inhibits the proliferation and epithelial-mesenchymal transition of oral squamous cell carcinoma via HMGA2/FOXL2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ceplignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceplignan, a dihydrobenzofuran lignan (B3055560) with the IUPAC name (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, is a polyphenolic compound of interest for its potential antioxidant and anti-inflammatory properties. These attributes make it a candidate for investigation in the development of therapeutics for a range of pathological conditions. This document provides detailed protocols for a plausible biomimetic synthesis of this compound and a comprehensive multi-step purification procedure.

Synthesis of this compound: A Biomimetic Approach

The synthesis of the dihydrobenzofuran core of this compound can be achieved through a biomimetic oxidative coupling of a suitable precursor, such as a ferulic acid derivative. This approach mimics the natural biosynthetic pathways of lignans (B1203133) in plants.

Proposed Synthetic Pathway

A plausible synthetic route involves the oxidative dimerization of a protected ferulic acid derivative, followed by functional group modifications to yield this compound. The key step is the formation of the C8-C5' and C7-O4' bonds to create the dihydrobenzofuran ring structure.

Application Notes and Protocols: In Vitro Assays for Testing Lignan Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants and have garnered significant interest for their potential therapeutic properties, including anticancer activities.[1][2] Ceplignan, a member of this family, is a subject of ongoing research to determine its efficacy and mechanism of action as a potential cytotoxic agent. Assessing the in vitro cytotoxicity of this compound is a critical first step in the drug development pipeline. These application notes provide a comprehensive overview of standard assays and detailed protocols to evaluate the cytotoxic effects of lignans like this compound on cancer cell lines.

The primary objectives of these assays are to quantify the dose-dependent and time-dependent effects of the compound on cell viability and to elucidate the underlying molecular mechanisms of cell death, such as apoptosis and necrosis.

Key Cytotoxicity Assays

Several well-established in vitro assays are utilized to measure the cytotoxicity of novel compounds. The selection of a specific assay or a combination of assays depends on the desired endpoint and the suspected mechanism of action of the test compound.

-

MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with compromised plasma membranes.[3] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

-

Apoptosis Assays: These assays are designed to detect the hallmark features of programmed cell death (apoptosis). Common methods include:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Caspase Activity Assays: Caspases are a family of proteases that are activated in a cascade during apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, -7, -8, and -9.

-

DNA Fragmentation Analysis: A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized by techniques like DNA laddering on an agarose (B213101) gel.

-

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in clearly structured tables to facilitate comparison of different concentrations, exposure times, and cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| Human Colon Carcinoma (LoVo) | 24 | 75.2 ± 5.1 |

| 48 | 48.9 ± 3.8 | |

| 72 | 25.1 ± 2.3 | |

| Human Gastric Cancer (BGC-823) | 24 | 88.4 ± 6.5 |

| 48 | 62.7 ± 4.9 | |

| 72 | 39.8 ± 3.1 | |

| Human Breast Cancer (MCF-7) | 24 | 95.1 ± 7.2 |

| 48 | 71.3 ± 5.5 | |

| 72 | 50.6 ± 4.2 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound in LoVo Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells/Necrotic Cells |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 25 | 70.8 ± 4.3 | 15.1 ± 1.8 | 14.1 ± 1.5 |

| 50 | 45.6 ± 3.9 | 28.7 ± 2.5 | 25.7 ± 2.2 |

| 100 | 20.3 ± 2.8 | 40.2 ± 3.1 | 39.5 ± 3.0 |

Data are presented as the mean percentage of cells ± standard deviation from three independent experiments after 48 hours of treatment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated control.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-